(S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine
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Overview
Description
(S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of (S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(S)-Fluoxetine: An antidepressant with a similar trifluoromethoxy group.
4-(trifluoromethyl)phenol: A compound with a trifluoromethyl group attached to a phenol ring.
Uniqueness
(S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine is unique due to its specific chiral configuration and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H14F3NO |
---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
(1S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propan-1-amine |
InChI |
InChI=1S/C11H14F3NO/c1-7(2)10(15)8-4-3-5-9(6-8)16-11(12,13)14/h3-7,10H,15H2,1-2H3/t10-/m0/s1 |
InChI Key |
SDYCTLDYKFPGBD-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC(=CC=C1)OC(F)(F)F)N |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)OC(F)(F)F)N |
Origin of Product |
United States |
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